molecular formula C41H73N17O10S2 B12327422 Conopressin S

Conopressin S

Cat. No.: B12327422
M. Wt: 1028.3 g/mol
InChI Key: VXIFAUSRCYILTD-UHFFFAOYSA-N
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Description

This non-natural peptide features a sequence of nine residues with alternating D- and L-configured amino acids (denoted as "DL-"), including two DL-xiIle (iso-leucine isomers) and two DL-Arg residues.

Properties

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13,16-di(butan-2-yl)-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIFAUSRCYILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H73N17O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and stability. The arginine and asparagine residues may interact with cellular receptors or enzymes, modulating biological activities. The peptide’s overall structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Target Peptide with Analogues
Compound Name CAS Number Sequence Length Key Structural Features DL-Amino Acids Present
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 Not Provided 9 residues Dual DL-Cys(1), dual DL-xiIle, dual DL-Arg, C-terminal amide Cys, xiIle, Arg, Asn, Pro
H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 51776-33-1 7 residues L-configured residues, single Arg, Pro, C-terminal amide None (predominantly L-forms)
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 139446-71-2 12 residues DL-Pro, aromatic (Phe, Tyr), methionine (Met), C-terminal amide Pro
H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH 171066-85-6 11 residues Dual DL-xiIle, DL-Met, DL-Pro, C-terminal carboxylic acid xiIle, Met, Pro, Lys, Ala, Leu

Key Observations :

  • The target peptide uniquely incorporates two DL-xiIle residues , a rare feature shared only with the compound in .
  • The C-terminal amide (NH2) in the target peptide and –3 compounds contrasts with the carboxylic acid terminus in , affecting solubility and stability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Predicted pKa Storage Conditions
Target Peptide Not Provided Not Calculated Not Available Not Specified
H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 C33H53N11O9 747.84 9.82 ± 0.15 -20°C
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 C62H95N17O15S ~1350.59* Not Available Not Specified
H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH Not Provided Not Calculated Not Available Not Specified

*Calculated based on formula C62H95N17O15S.

Key Observations :

  • The target peptide’s molecular weight is likely intermediate between (747.84 g/mol) and (~1350 g/mol), correlating with its shorter sequence.
  • The basic pKa (~9.82) of ’s peptide aligns with its Arg content, suggesting the target peptide may share similar pH-dependent solubility due to dual Arg residues .

Biological Activity

H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is a complex cyclic peptide composed of various amino acids, including cysteine, isoleucine, arginine, asparagine, proline, and glycine. Its molecular formula is C43H67N15O12S2, with a molecular weight of approximately 1050.22 g/mol. The compound's structure is characterized by its peptide bonds and disulfide linkages formed between cysteine residues, which are crucial for its biological activity and stability.

The biological activity of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is primarily influenced by its unique amino acid composition and structural features. The presence of multiple isoleucine residues and disulfide bonds may confer specific interactions with biological targets, such as receptors and enzymes.

Key mechanisms include:

  • Receptor Binding : The compound exhibits binding affinity to various receptors, potentially modulating their activity.
  • Enzyme Interaction : It may influence enzyme-substrate interactions, affecting metabolic pathways.
  • Cellular Signaling : The peptide can participate in signaling cascades that regulate cellular functions.

Biological Activities

Research indicates that H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 exhibits several biological activities, including:

  • Antioxidant Properties : The compound may scavenge free radicals, contributing to cellular protection.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence of its role in protecting neuronal cells from damage.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 compared to similar peptides:

Compound NameMolecular FormulaKey Features
H-DL-Cys(1)-DL-xiIle...C43H67N15O12S2Cyclic peptide with antioxidant properties
VasopressinC49H65N15O12S2Hormonal peptide involved in water retention
OxytocinC43H66N12O12S2Role in social bonding and reproductive behaviors
Alpha-Conotoxin SIC55H88N16O16S4Antagonist of nicotinic acetylcholine receptors

This table illustrates that while H-DL-Cys(1)-DL-xiIle... shares some structural similarities with other peptides, its unique composition may lead to distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclic peptides similar to H-DL-Cys(1)-DL-xiIle...:

  • Antioxidant Activity Study : A study demonstrated that cyclic peptides can effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Antimicrobial Efficacy : Research indicated that cyclic peptides exhibit antimicrobial properties against Gram-positive bacteria, supporting their use as potential antibiotic agents.
  • Neuroprotective Effects : A recent investigation highlighted the neuroprotective effects of cyclic peptides in models of neurodegeneration, indicating a promising avenue for treating neurodegenerative diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.